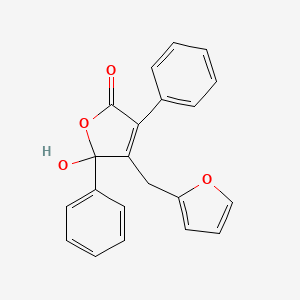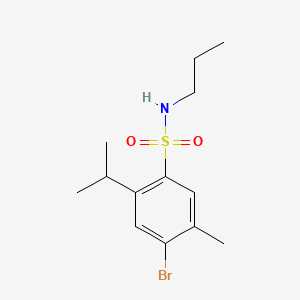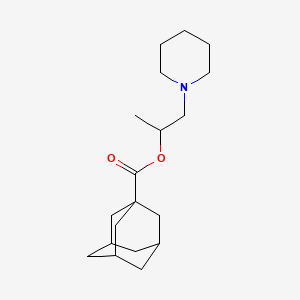![molecular formula C22H26N2O5 B13371455 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13371455.png)
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, introduction of the pyridinylmethylene group, and the attachment of the bis(2-methoxyethyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridinylmethylene group can produce a pyridylmethyl derivative.
Aplicaciones Científicas De Investigación
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds with biological molecules, while the pyridinylmethylene group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares the hydroxyl and amino functional groups but lacks the benzofuran and pyridinylmethylene moieties.
Bis(2-methoxyethyl)amine: This compound contains the bis(2-methoxyethyl)amino group but does not have the complex structure of the target compound.
Uniqueness
The uniqueness of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one lies in its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2E)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H26N2O5/c1-15-12-18(25)17(14-24(8-10-27-2)9-11-28-3)22-20(15)21(26)19(29-22)13-16-4-6-23-7-5-16/h4-7,12-13,25H,8-11,14H2,1-3H3/b19-13+ |
Clave InChI |
SDJXELKCCNQWBC-CPNJWEJPSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=NC=C3)/O2)CN(CCOC)CCOC)O |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(CCOC)CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)


![4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B13371426.png)
![3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371430.png)
![4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13371439.png)

![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13371447.png)
![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13371453.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
